

# therapeutic potential and bioactivities of costunolide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Kauniolide

Cat. No.: B3029866

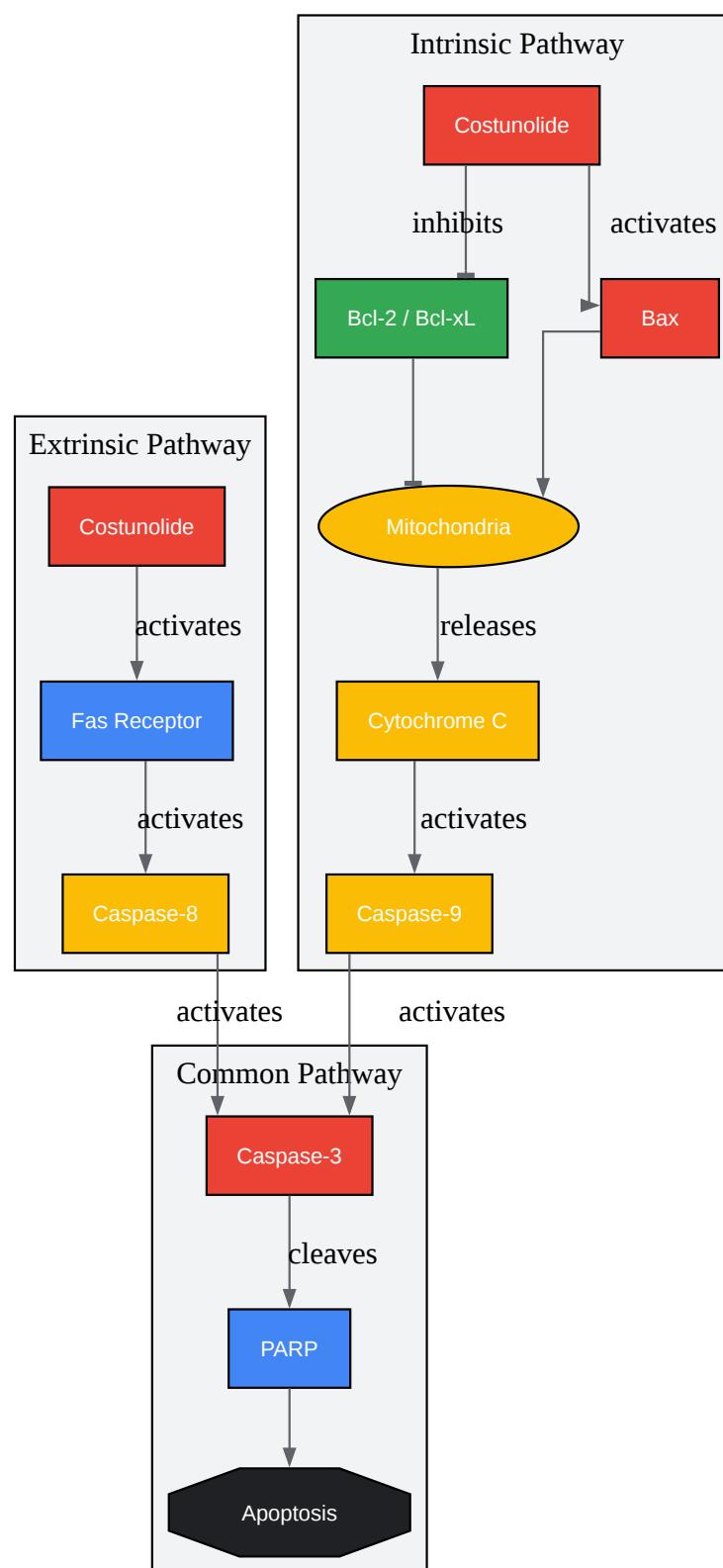
[Get Quote](#)

An In-depth Technical Guide on the Therapeutic Potential and Bioactivities of Costunolide

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

Costunolide, a naturally occurring sesquiterpene lactone, has been the subject of extensive research due to its wide spectrum of biological activities. Isolated from various medicinal plants such as *Saussurea lappa*, this compound has demonstrated significant therapeutic potential, including anti-cancer, anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and antimicrobial properties<sup>[1][2][3][4][5][6]</sup>. Its mechanism of action is multifaceted, involving the modulation of numerous critical intracellular signaling pathways. The bioactivity of costunolide is largely attributed to its  $\alpha$ -methylene- $\gamma$ -lactone functional group, which can interact with sulfhydryl groups of proteins like cysteine, thereby altering cellular redox balance and enzyme function<sup>[3][7]</sup>. This technical guide provides a comprehensive overview of the current research on costunolide, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms to support further investigation and drug development efforts.


## Anti-Cancer Activity

Costunolide exhibits potent anti-cancer activity across a variety of cancer types by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis, angiogenesis, and telomerase activity<sup>[1][2][5]</sup>.

## Induction of Apoptosis

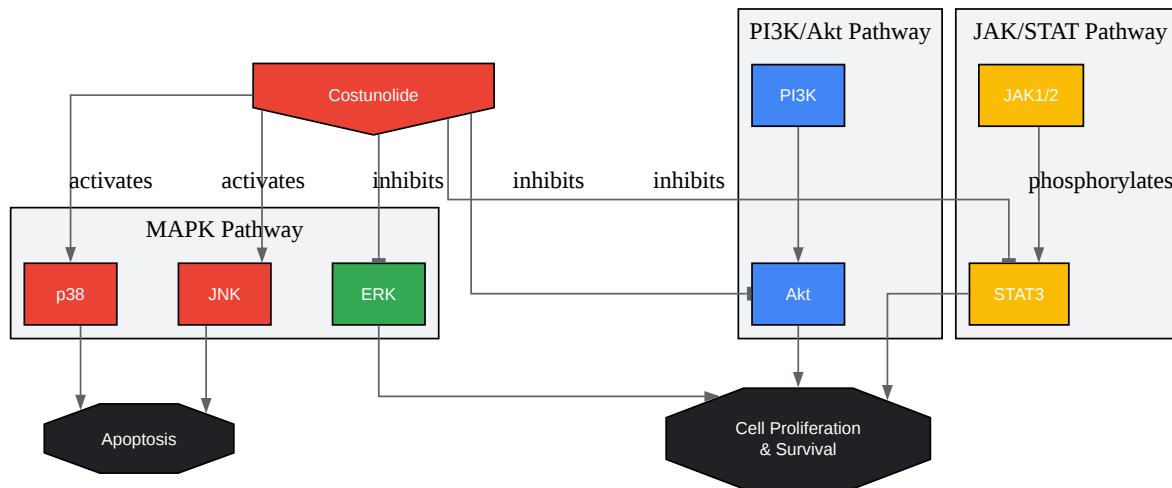
Costunolide triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways, as well as by inducing endoplasmic reticulum (ER) stress[3][5].

- **Intrinsic (Mitochondrial) Pathway:** Costunolide modulates the balance of the Bcl-2 family proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL[8][9][10]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3[10][11][12].
- **Extrinsic (Death Receptor) Pathway:** In some cancer cells, such as estrogen receptor-negative breast cancer cells, costunolide activates the extrinsic pathway. This involves the activation of Fas receptors and caspase-8, which directly activates caspase-3[3].
- **ER Stress Pathway:** The compound can induce ER stress, leading to the activation of the JNK pathway and subsequent apoptosis[7]. This is often mediated by the generation of reactive oxygen species (ROS)[7][13].



[Click to download full resolution via product page](#)

Figure 1: Costunolide-Induced Apoptotic Pathways.


## Cell Cycle Arrest

Costunolide has been shown to arrest the cell cycle at various phases, primarily the G2/M phase, in several cancer cell lines, including bladder and gastric cancer cells[12][14]. This arrest is often associated with the modulation of cyclin-dependent kinases (Cdks) and their corresponding cyclins[3]. For instance, it can downregulate the Chk2/Cdc25c/Cdk1/cyclin B1 signaling pathway in human hepatoma cells[3]. In skin cancer cells, costunolide induces a significant elevation in the expression of p21, a Cdk inhibitor that regulates the G1-S checkpoint[8].

## Inhibition of Proliferation and Survival Pathways

Costunolide suppresses key signaling pathways that are crucial for cancer cell proliferation and survival.

- **STAT3 Pathway:** Costunolide inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3) by preventing its tyrosine phosphorylation and subsequent DNA binding activity[8][10][15][16]. This is achieved by downregulating the upstream Janus-activated kinases (JAKs)[7][16].
- **PI3K/Akt Pathway:** The compound is known to inhibit the PI3K/Akt signaling pathway, a central regulator of cell survival, proliferation, and growth[8][17].
- **MAPK Pathway:** Costunolide exhibits differential effects on the Mitogen-Activated Protein Kinase (MAPK) pathway. It often activates the pro-apoptotic JNK and p38 pathways while suppressing the pro-proliferative ERK pathway[8][10].



[Click to download full resolution via product page](#)

Figure 2: Modulation of Proliferation and Survival Pathways by Costunolide.

## Quantitative Anti-Cancer Data

| Cell Line | Cancer Type                    | Parameter                | Value              | Reference            |
|-----------|--------------------------------|--------------------------|--------------------|----------------------|
| A431      | Human Epidermoid Carcinoma     | IC50                     | 0.8 $\mu$ M        | <a href="#">[8]</a>  |
| H1299     | Human Lung Cancer              | IC50 (24h)               | 23.93 $\mu$ M      | <a href="#">[18]</a> |
| T24       | Human Bladder Cancer           | G2/M Arrest (25 $\mu$ M) | $25.64 \pm 2.16\%$ | <a href="#">[14]</a> |
| T24       | Human Bladder Cancer           | G2/M Arrest (50 $\mu$ M) | $41.32 \pm 2.66\%$ | <a href="#">[14]</a> |
| THP-1     | Human Acute Monocytic Leukemia | EC50 (STAT3 Inhibition)  | 10 $\mu$ M         | <a href="#">[16]</a> |

## Anti-Inflammatory Activity

Costunolide exerts potent anti-inflammatory effects by targeting key regulators of the inflammatory response, such as NF- $\kappa$ B and MAPK signaling pathways, and reducing the production of pro-inflammatory mediators<sup>[3][6][7][19]</sup>.

- **NF- $\kappa$ B Pathway:** A primary mechanism of costunolide's anti-inflammatory action is the inhibition of the Nuclear Factor-kappaB (NF- $\kappa$ B) transcription factor<sup>[3]</sup>. It blocks the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ , the inhibitory protein of NF- $\kappa$ B. This prevents NF- $\kappa$ B from translocating to the nucleus and activating the transcription of pro-inflammatory genes like iNOS, COX-2, TNF- $\alpha$ , and various interleukins<sup>[3][7][20][21]</sup>. In some models, this inhibition is upstream, at the level of Toll-like receptor 4 (TLR4) and MyD88<sup>[11]</sup>.
- **MAPK Pathway:** Costunolide can block the phosphorylation of TAK1, p38 MAPK, and ERK, which are involved in lipoteichoic acid-induced inflammation<sup>[3]</sup>.
- **Nrf2 Pathway:** The compound can also exert antioxidant and anti-inflammatory effects by activating the Nrf2/Keap1 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1)<sup>[20][22]</sup>.

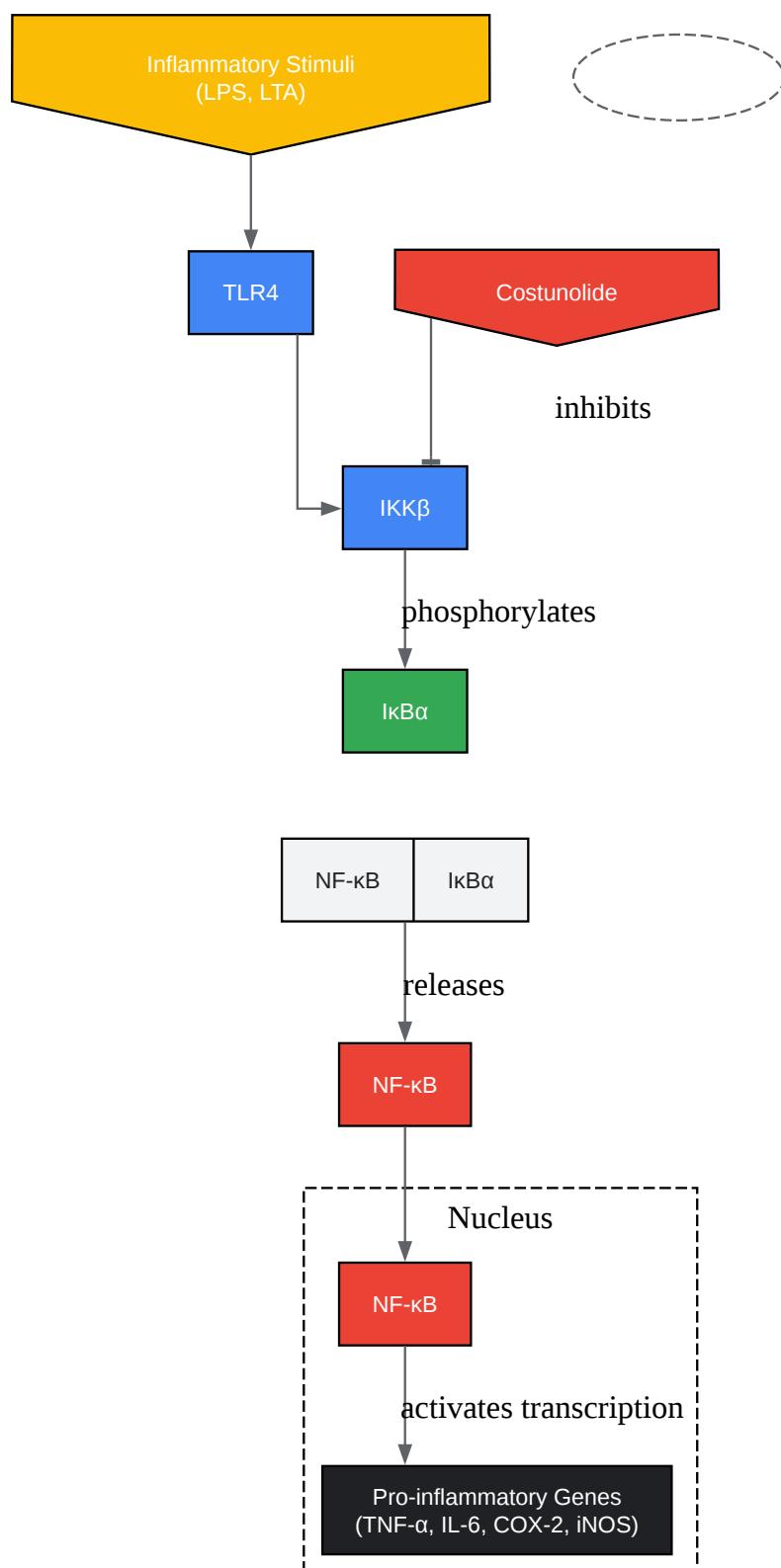

[Click to download full resolution via product page](#)

Figure 3: Inhibition of the NF-κB Inflammatory Pathway by Costunolide.

## Neuroprotective Activity

Costunolide has shown promise in protecting neuronal cells from damage induced by oxidative stress and inflammation, which are key factors in neurodegenerative diseases[7][21][23][24].

- **Antioxidant Effects:** It protects PC12 cells from hydrogen peroxide ( $H_2O_2$ )-induced injury by reducing intracellular ROS, stabilizing the mitochondrial membrane potential, and decreasing caspase-3 activity[23]. This protective effect is associated with the inhibition of p38 and ERK phosphorylation[23].
- **Anti-neuroinflammatory Effects:** In microglial cells, costunolide inhibits the production of neuroinflammatory mediators like TNF- $\alpha$ , IL-6, and iNOS by blocking NF- $\kappa$ B and MAPK activation[3][25]. Recent studies have identified cyclin-dependent kinase 2 (CDK2) as a direct target for its anti-neuroinflammatory action[25].

## Hepatoprotective Activity

Costunolide demonstrates significant protective effects against various forms of liver injury.

- In a mouse model of acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine, costunolide administration significantly improved liver pathology[11][26][27]. It reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[11][26].
- The mechanism involves potent antioxidant activity, evidenced by reduced malondialdehyde (MDA) and increased activity of superoxide dismutase (SOD) and catalase[11][27].
- It also suppresses the inflammatory response in the liver by inhibiting the TLR4/NF- $\kappa$ B pathway and activating the Nrf2 antioxidant pathway[11][20].

## Quantitative Hepatoprotective Data

| Model           | Treatment      | Parameter     | Control Value  | Costunolide (40 mg/kg) | Reference |
|-----------------|----------------|---------------|----------------|------------------------|-----------|
| LPS/D-GalN Mice | Serum          | ALT (IU/L)    | 887.24 ± 21.72 | 121.67 ± 6.56          | [11][26]  |
| LPS/D-GalN Mice | Serum          | AST (IU/L)    | 891.01 ± 45.24 | 199.94 ± 11.53         | [11][26]  |
| LPS/D-GalN Mice | Hepatic Tissue | MDA (nmol/ml) | 24.56 ± 1.39   | 9.17 ± 0.25            | [11][27]  |
| LPS/D-GalN Mice | Hepatic Tissue | SOD (U/ml)    | 153.74 ± 10.33 | 262.27 ± 8.39          | [11][27]  |

## Antimicrobial Activity

Costunolide has a broad spectrum of antimicrobial activity against bacteria and fungi[3][28][29][30].

- Antibacterial Activity: It has shown activity against *Mycobacterium tuberculosis* and *Helicobacter pylori*[3][30].
- Antifungal Activity: Costunolide is particularly effective against various pathogenic fungi. Its  $\alpha$ -methylene- $\gamma$ -lactone moiety is considered essential for this activity, and its low polarity may facilitate passage through the fungal cell wall[28].

## Quantitative Antimicrobial Data (MIC)

| Organism                    | MIC Value ( $\mu$ g/ml) | Reference |
|-----------------------------|-------------------------|-----------|
| Trichophyton mentagrophytes | 62.5                    | [28]      |
| Trichophyton simii          | 31.25                   | [28]      |
| Trichophyton rubrum         | 31.25                   | [28]      |
| Epidermophyton floccosum    | 125                     | [28]      |
| Candida albicans            | 250                     | [28]      |

## Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of costunolide's bioactivities.

### Cell Viability / Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- Cell Seeding: Plate cells (e.g., A431, T24) in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and allow them to adhere overnight.
- Treatment: Treat cells with various concentrations of costunolide (e.g., 0.1  $\mu$ M to 100  $\mu$ M) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Incubation: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

### Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.


- Cell Culture and Treatment: Culture cells (e.g.,  $1 \times 10^6$  cells in a 6-well plate) and treat with costunolide for the desired time.
- Cell Harvesting: Harvest both adherent and floating cells, and wash twice with cold PBS.
- Staining: Resuspend cells in 100  $\mu$ L of 1X Annexin V Binding Buffer. Add 5  $\mu$ L of FITC-conjugated Annexin V and 5  $\mu$ L of Propidium Iodide (PI).

- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400  $\mu$ L of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

## Western Blot Analysis

This technique is used to detect specific protein expression (e.g., Bax, Bcl-2, p-STAT3, p-Akt).

- Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-40  $\mu$ g of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a specific primary antibody overnight at 4°C.
- Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like  $\beta$ -actin or GAPDH to normalize protein levels.



[Click to download full resolution via product page](#)

Figure 4: General Experimental Workflow for Western Blot Analysis.

## Conclusion and Future Prospects

Costunolide is a promising natural compound with a diverse range of therapeutic activities, underpinned by its ability to modulate a multitude of cellular signaling pathways. Its potent anti-cancer and anti-inflammatory effects make it a strong candidate for further preclinical and clinical investigation. The majority of studies to date have been conducted in vitro or in animal models[3]. Future research should focus on its pharmacokinetic and pharmacodynamic properties, bioavailability, and potential toxicity in more advanced models. Furthermore, derivatization of the costunolide structure could lead to the development of novel analogues with enhanced potency, selectivity, and drug-like properties, paving the way for new therapeutic agents in oncology, inflammatory diseases, and neuroprotection.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone | Semantic Scholar [semanticscholar.org]
- 3. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Costunolide-A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]

- 9. *Frontiers* | Costunolide Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma [frontiersin.org]
- 10. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. *Frontiers* | Protective Effects of Costunolide Against D-Galactosamine and Lipopolysaccharide-Induced Acute Liver Injury in Mice [frontiersin.org]
- 12. academicjournals.org [academicjournals.org]
- 13. Costunolide Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of Apoptosis by Costunolide in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Costunolide inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two Naturally Occurring Terpenes, Dehydrocostuslactone and Costunolide, Decrease Intracellular GSH Content and Inhibit STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Costunolide-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3 $\beta$  Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. mdpi.com [mdpi.com]
- 20. Costunolide attenuates high-fat diet-induced inflammation and oxidative stress in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of Neuroinflammation by Costunolide Attenuates Hypoxic-Ischemic Brain Damage via the PI3K/AKT Pathway in Neonatal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Costunolide Protects Myocardium From Ischemia Reperfusion Injury ...: Ingenta Connect [ingentaconnect.com]
- 23. Protective Effects of Costunolide against Hydrogen Peroxide-Induced Injury in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Costunolide Plays an Anti-Neuroinflammation Role in Lipopolysaccharide-Induced BV2 Microglial Activation by Targeting Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Protective Effects of Costunolide Against D-Galactosamine and Lipopolysaccharide-Induced Acute Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protective Effects of Costunolide Against D-Galactosamine and Lipopolysaccharide-Induced Acute Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, *Costus speciosus* (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [therapeutic potential and bioactivities of costunolide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029866#therapeutic-potential-and-bioactivities-of-costunolide]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)